molecular formula C9H9FO B1367029 2-[(4-Fluorophenyl)methyl]oxirane CAS No. 61396-62-1

2-[(4-Fluorophenyl)methyl]oxirane

Cat. No. B1367029
CAS RN: 61396-62-1
M. Wt: 152.16 g/mol
InChI Key: KAKVFQDCNJBRFO-UHFFFAOYSA-N
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Description

“2-[(4-Fluorophenyl)methyl]oxirane”, also known as 4-Fluorostyrene oxide, is a chemical compound with the molecular formula C8H7FO and a molecular weight of 138.14 . It is used in chemicals and pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of “2-[(4-Fluorophenyl)methyl]oxirane” consists of a three-membered cyclic ether (oxirane) with a 4-fluorophenyl group and a methyl group attached .


Physical And Chemical Properties Analysis

“2-[(4-Fluorophenyl)methyl]oxirane” has a boiling point of 92 °C/14 mmHg, a density of 1.167 g/mL at 25 °C, and a refractive index of n 20/D 1.508 .

Scientific Research Applications

Chiral Resolution Reagent

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a novel, synthetic, enantiopure chiral resolution reagent. It is derived from enantiopure (2S,3S)-phenylglycidol and is effective in reacting with various α-chiral primary and secondary amines through regioselective ring-opening. Its versatility is highlighted by the ease of identifying and quantifying diastereomeric products using 19F, 1H, and 13C NMR, as well as HPLC, making it a valuable tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Versatile Fluorinated Chiron

2-(Fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane, a derivative of 2-[(4-Fluorophenyl)methyl]oxirane, is recognized as a versatile fluorinated chiron. It is obtained through reactions with diazomethane and has been used in regio- and stereoselective openings of the oxirane ring with selected nucleophiles, leading to various useful derivatives (Arnone et al., 1992).

Synthesis of Enantiomerically Pure Nucleosides

This compound has also played a role in the synthesis of enantiomerically pure 4′-fluoroalkyl-2,3′-dideoxy nucleosides. The transformation of 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl] oxirane into 4′-fluoromethyl lactol, followed by condensation with activated thymine, has facilitated the production of these nucleosides (Bravo et al., 1994).

Fluorinated Building Blocks in Synthetic Chemistry

2-[(4-Fluorophenyl)methyl]oxirane and its derivatives have been utilized as fluorinated building blocks in synthetic chemistry. They have been involved in the synthesis of various compounds, demonstrating their importance in facilitating reactions and creating novel compounds with potential applications in multiple fields (Arnone et al., 1994).

Safety And Hazards

“2-[(4-Fluorophenyl)methyl]oxirane” is classified as a highly flammable liquid and vapor. It is harmful if inhaled or in contact with skin and causes serious eye irritation. It is suspected of causing cancer .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-3-1-7(2-4-8)5-9-6-11-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKVFQDCNJBRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496819
Record name 2-[(4-Fluorophenyl)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenyl)methyl]oxirane

CAS RN

61396-62-1
Record name 2-[(4-Fluorophenyl)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-fluorophenyl)methyl]oxirane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred mixture of 86 parts of 3-chlorobenzeneperoxoic acid and 650 parts of dichloromethane are added dropwise (slowly) 53 parts of 1-fluoro-4-(2-propenyl)benzene. Upon completion, stirring is continued overnight at room temperature. Then there are added dropwise 92 parts of a potassium carbonate solution and the layers are separated. The organic phase is washed with a sodium bisulfite solution, dried, filtered and evaporated, yielding 58.4 parts (98.5%) of 2-(4-fluorophenylmethyl)oxirane as an oily residue.
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